molecular formula C9H9NO2S B14918322 N-Ethynyl-N-phenylmethanesulfonamide

N-Ethynyl-N-phenylmethanesulfonamide

Cat. No.: B14918322
M. Wt: 195.24 g/mol
InChI Key: KXLHXUUNNWBGFG-UHFFFAOYSA-N
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Description

N-Ethynyl-N-phenylmethanesulfonamide is an organic compound with the molecular formula C9H9NO2S It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to an ethynyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethynyl-N-phenylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of phenylmethanesulfonamide with an ethynylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethynyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethynyl-N-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethynyl-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, making the compound useful as an inhibitor in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethynyl-N-phenylmethanesulfonamide is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

N-ethynyl-N-phenylmethanesulfonamide

InChI

InChI=1S/C9H9NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h1,4-8H,2H3

InChI Key

KXLHXUUNNWBGFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C#C)C1=CC=CC=C1

Origin of Product

United States

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